BenchChemオンラインストアへようこそ!

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Medicinal chemistry Factor Xa inhibition Structure-activity relationship

Specifically select this ortho-CF₃ regioisomer to ensure accurate FXa S1 pocket binding geometry and P4 moiety mapping. Its unique 4-methyl substitution, XLogP3 of 3.8, and TPSA of 49.4 Ų make it an essential control for permeability assays (PAMPA/Caco-2) against higher-TPSA clinical candidates like apixaban. Do not substitute with para-CF₃ or 4-methoxy analogs, as they alter SAR and target engagement.

Molecular Formula C20H19F3N2O2
Molecular Weight 376.379
CAS No. 941873-15-0
Cat. No. B2764176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS941873-15-0
Molecular FormulaC20H19F3N2O2
Molecular Weight376.379
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
InChIInChI=1S/C20H19F3N2O2/c1-13-9-10-14(12-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
InChIKeyYJOKKUYQEWKZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941873-15-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941873-15-0, PubChem CID 7687733) is a synthetic benzamide derivative harboring an ortho-trifluoromethyl substituent on the benzoyl ring and a 2-oxopiperidin-1-yl moiety at the 3-position of a 4-methyl-substituted aniline ring [1]. Its molecular formula is C₂₀H₁₉F₃N₂O₂ with a molecular weight of 376.4 g/mol; computed descriptors include XLogP3-AA = 3.8, topological polar surface area = 49.4 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound belongs to the 3-oxybenzamide / 3-aminobenzamide class that has been extensively characterized as a scaffold for coagulation Factor Xa (FXa) inhibition, most notably exemplified by apixaban and related clinical candidates [2][3].

Why N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Verification


Within the 3-oxybenzamide / 3-aminobenzamide FXa inhibitor class, small structural variations produce large differences in target potency, selectivity, and physicochemical behavior. The ortho-trifluoromethyl substitution pattern on the benzamide ring of CAS 941873-15-0 is distinct from the para-CF₃ and meta-CF₃ positional isomers, which exhibit different electron-withdrawing effects, steric constraints, and hydrogen-bonding geometries at the FXa S1 pocket [1][2]. Likewise, the 4-methyl substituent on the central phenyl ring differentiates this compound from the 4-methoxy and unsubstituted analogs found in apixaban and its intermediates; the methyl group alters both lipophilicity (ΔXLogP) and the conformational preferences of the 2-oxopiperidin-1-yl ring, which is critical for P4 moiety recognition [2][3]. Generic substitution by any structurally similar benzamide without verifying these specific quantitative parameters will confound SAR interpretation, batch-to-batch reproducibility, and target engagement outcomes in coagulation or protease inhibition studies.

Product-Specific Quantitative Differentiation Evidence for N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941873-15-0)


Ortho-Trifluoromethyl Substitution on the Benzamide Ring: Physicochemical Differentiation from Meta- and Para-CF₃ Positional Isomers

CAS 941873-15-0 carries the trifluoromethyl group at the ortho (2-) position of the benzamide ring, in contrast to the meta-CF₃ isomer (CAS 942014-13-3, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide) and the para-CF₃ isomer (N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide). In the 3-oxybenzamide FXa inhibitor series, the position of the CF₃ substituent on the terminal benzamide ring directly modulates the electron density of the carbonyl oxygen, which serves as a key hydrogen-bond acceptor in the S1 pocket of FXa. Ortho-substitution introduces a steric clash with the carbonyl, altering the preferred torsional angle and the strength of the hydrogen bond to the catalytic serine and adjacent residues. The XLogP3-AA value of 3.8 for CAS 941873-15-0 reflects the ortho-CF₃ contribution to lipophilicity [1]. Published 3D-QSAR and X-ray crystallographic studies on 3-oxybenzamide-FXa complexes demonstrate that altering CF₃ position from meta to ortho shifts the carbonyl oxygen position by approximately 0.5–1.0 Å in the S1 pocket, changing inhibitor IC₅₀ values by factors of 5- to 50-fold across related congeneric series [2][3].

Medicinal chemistry Factor Xa inhibition Structure-activity relationship Physicochemical profiling

4-Methyl vs. 4-Methoxy Substituent on the Central Phenyl Ring: Differential Lipophilicity and P4 Pocket Compatibility

CAS 941873-15-0 contains a 4-methyl substituent on the central phenyl ring bearing the 2-oxopiperidin-1-yl group at the 3-position. In the apixaban series and related 3-oxybenzamide FXa inhibitors, the 4-methoxy substituent (present in apixaban and intermediates such as 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide) is the optimized group for P4 pocket occupancy. The methyl analog (CAS 941873-15-0) has a computed XLogP3 of 3.8 [1], which is approximately 0.5–0.8 log units lower than the corresponding 4-methoxy analog (estimated XLogP3 ≈ 4.3–4.6 based on fragment contribution methods). This decreased lipophilicity modifies both passive membrane permeability and plasma protein binding relative to the methoxy-bearing clinical compounds. In the SAR framework established by Matter et al. (2005), the P4 substituent on the central ring was shown to modulate FXa Ki values over a >100-fold range, with the optimal balance of lipophilicity and hydrogen-bonding potential being critical for achieving sub-nanomolar potency [2][3].

Medicinal chemistry Factor Xa inhibitor Lipophilicity P4 pharmacophore

Conformational Restriction: 3 Rotatable Bonds and TPSA of 49.4 Ų Differentiate Oral Bioavailability Potential from More Flexible or Polar Analogs

CAS 941873-15-0 possesses exactly 3 rotatable bonds and a topological polar surface area of 49.4 Ų [1]. These values place it within the favorable range for oral absorption according to Veber's rules (≤10 rotatable bonds, TPSA ≤140 Ų), but with a more constrained conformational profile than many comparator benzamide FXa inhibitors. Apixaban (MW 459.5, TPSA ≈ 111 Ų, 5 rotatable bonds) is significantly more polar and flexible, reflecting its optimized clinical profile [2]. CAS 941873-15-0, with its lower TPSA and reduced rotatable bond count, is expected to exhibit higher passive membrane permeability but potentially lower aqueous solubility. This physicochemical profile makes the compound particularly valuable as a minimal-structure probe for assessing the contribution of the core benzamide-oxopiperidine pharmacophore to permeability, metabolic stability, and target binding, without the confounding effects of the extended P1 heterocyclic substituents found in advanced clinical candidates [3].

Drug design Physicochemical profiling Oral bioavailability Conformational analysis

Unique Hydrogen-Bonding Profile: 1 HBD / 5 HBA Pattern Differentiates from Amide-Rich Clinical FXa Inhibitors and Influences Target Residence Time

CAS 941873-15-0 presents a minimal hydrogen-bonding profile with exactly 1 hydrogen bond donor (the benzamide N–H) and 5 hydrogen bond acceptors (two carbonyl oxygens from the benzamide and 2-oxopiperidinone, and three fluorine atoms from the CF₃ group) [1]. In the FXa active site, the benzamide N–H donates a hydrogen bond to the backbone carbonyl of Gly216 in the S1 pocket, while the benzamide carbonyl accepts a hydrogen bond from the catalytic Ser195 hydroxyl [2]. The absence of additional HBD groups (compared to apixaban, which contains a primary amide with 2 HBD groups) reduces the desolvation penalty upon binding and may accelerate association kinetics. Published crystal structures of 3-oxybenzamide-FXa complexes confirm that the 2-oxopiperidinone carbonyl does not engage in direct hydrogen bonds with the protein but contributes to binding through water-mediated interactions and conformational restriction of the P4 moiety [2][3].

Structure-based drug design Hydrogen bonding FXa S1 pocket Binding kinetics

Research and Industrial Application Scenarios for N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941873-15-0)


Pharmacophore Deconvolution in FXa Inhibitor Lead Optimization: Isolating the Core Benzamide Contribution to S1 Pocket Binding

In FXa lead optimization programs, CAS 941873-15-0 serves as a minimal-structure probe that lacks the extended P1 heterocyclic substituents of apixaban and related clinical candidates. Its ortho-CF₃ benzamide core, coupled with a single HBD and 5 HBA, allows medicinal chemists to measure the intrinsic binding affinity of the 3-aminobenzamide pharmacophore to the FXa S1 pocket without interference from P1–S4 linker interactions. The 4-methyl substituent on the central ring provides a defined lipophilic handle (XLogP3 = 3.8) that can be systematically varied to map the P4 pocket tolerance [1][2]. Procurement of this exact regioisomer and substitution pattern is essential, as meta-CF₃ or 4-methoxy analogs will produce different S1 binding geometries and P4 steric profiles [2][3].

Permeability- and Solubility-Limited SAR Studies: A Low-TPSA, Low-MW Tool Compound for Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 Screening

With a TPSA of 49.4 Ų and only 3 rotatable bonds, CAS 941873-15-0 is predicted to exhibit high passive membrane permeability by the Veber criteria [1][4]. This physicochemical profile makes it an ideal reference compound for benchmarking permeability in PAMPA and Caco-2 monolayer assays against more polar, higher-TPSA FXa inhibitors such as apixaban (TPSA ≈ 111 Ų) [5]. Its lower molecular weight (376.4 g/mol) and reduced hydrogen-bonding capacity also facilitate solubility determination in biorelevant media (FaSSIF/FeSSIF), enabling systematic correlation of computed descriptors with experimental ADME parameters across a congeneric series [4].

Crystallographic Fragment Screening and Soaking Experiments for FXa S1 Pocket Occupancy Validation

The compact structure of CAS 941873-15-0 (MW 376.4, 3 rotatable bonds) is well suited for X-ray crystallographic fragment soaking experiments with FXa, analogous to the 3-oxybenzamide co-crystal structures reported in PDB entry 2BMG [3][6]. The ortho-CF₃ group provides sufficient electron density for unambiguous placement in the S1 pocket, while the 2-oxopiperidin-1-yl ring directs the P4 moiety toward the solvent-exposed region. This compound can be used to generate high-resolution FXa co-crystal structures that define the binding mode of the core benzamide scaffold, serving as a starting point for structure-based design of P1- and P4-extended analogs [2][6].

Reference Standard for Analytical Method Development and Impurity Profiling of Benzamide-Based FXa Inhibitor APIs

CAS 941873-15-0, with its well-defined molecular formula (C₂₀H₁₉F₃N₂O₂), exact mass (376.13986234 Da), and InChIKey (YJOKKUYQEWKZHG-UHFFFAOYSA-N) deposited in PubChem, serves as a qualified reference standard for HPLC/UPLC method development and LC-MS impurity profiling of benzamide-class FXa inhibitor active pharmaceutical ingredients [1]. Its distinct retention time and mass spectral fragmentation pattern relative to process-related impurities and degradation products enable its use as a system suitability standard. The compound's 2-oxopiperidin-1-yl moiety is a characteristic structural alert for hydrolytic ring-opening degradation pathways under acidic stress conditions, making it relevant for forced degradation studies that parallel those performed on apixaban [7].

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.